2-{[5-(3-chloro-1-benzothiophen-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone
CAS No.:
Cat. No.: VC9925245
Molecular Formula: C24H15ClFN3OS2
Molecular Weight: 480.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H15ClFN3OS2 |
|---|---|
| Molecular Weight | 480.0 g/mol |
| IUPAC Name | 2-[[5-(3-chloro-1-benzothiophen-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-fluorophenyl)ethanone |
| Standard InChI | InChI=1S/C24H15ClFN3OS2/c25-21-18-8-4-5-9-20(18)32-22(21)23-27-28-24(29(23)17-6-2-1-3-7-17)31-14-19(30)15-10-12-16(26)13-11-15/h1-13H,14H2 |
| Standard InChI Key | KNLVTLSLRZTQKB-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)F)C4=C(C5=CC=CC=C5S4)Cl |
| Canonical SMILES | C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)F)C4=C(C5=CC=CC=C5S4)Cl |
Introduction
Structural Characterization and Molecular Properties
Core Molecular Architecture
The compound’s structure integrates three primary components:
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A 3-chloro-1-benzothiophene ring system, which contributes aromatic stability and potential electrophilic reactivity due to the chlorine substituent.
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A 4-phenyl-4H-1,2,4-triazole ring, a nitrogen-rich heterocycle known for its role in coordination chemistry and bioactivity.
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A 1-(4-fluorophenyl)ethanone group connected via a thioether (-S-) linkage, introducing polarizability and hydrogen-bonding capabilities.
The interplay of these components creates a planar yet sterically hindered system, as evidenced by the compound’s molecular dimensions (Figure 1).
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₄H₁₅ClFN₃OS₂ | |
| Molecular Weight | 480.0 g/mol | |
| IUPAC Name | 2-[[5-(3-chloro-1-benzothiophen-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-fluorophenyl)ethanone | |
| SMILES | C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)F)C4=C(C5=CC=CC=C5S4)Cl | |
| Topological Polar Surface Area | 105 Ų |
The presence of both sulfur and nitrogen atoms in the triazole and benzothiophene rings suggests potential for π-π stacking interactions and metal coordination. The fluorine atom on the phenyl ring enhances electronegativity, potentially influencing solubility and membrane permeability.
Synthetic Pathways and Reaction Mechanisms
General Synthesis Strategy
While detailed synthetic protocols remain proprietary, available data indicate a multi-step approach involving:
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Formation of the 1,2,4-triazole core: Likely via cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under acidic conditions.
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Introduction of the benzothiophene moiety: Achieved through palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution.
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Thioether linkage establishment: Utilizing mercaptoacetic acid derivatives in nucleophilic displacement reactions with halogenated intermediates.
Critical parameters such as reaction temperature, solvent polarity, and catalyst selection (e.g., triethylamine for acid scavenging) directly impact yield and purity. For instance, the thioether bond formation typically proceeds optimally in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C.
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Triazole ring closure | Hydrazine hydrate, reflux in EtOH | Cyclization to form 1,2,4-triazole |
| Benzothiophene coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | Suzuki-Miyaura cross-coupling |
| Thioether formation | K₂CO₃, acetone, RT | Nucleophilic substitution |
Physicochemical and Spectroscopic Properties
Spectral Signatures
The compound’s structural complexity produces distinct spectroscopic features:
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IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch), 1250–1100 cm⁻¹ (C-F stretch), and 690 cm⁻¹ (C-S vibration) .
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NMR Spectroscopy:
Table 3: Comparative Spectral Data with Analogues
| Compound | C=O Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) | Source |
|---|---|---|---|
| Target Compound | 1702 | 1224 | |
| 2-[[5-(3-fluorophenyl)-...]¹ | 1698 | 1231 |
¹Analogous compound from SpectraBase (Mol. Weight 409.5 g/mol) .
| Compound | Bioactivity | Reference |
|---|---|---|
| Fluconazole | Antifungal | - |
| Raloxifene | Estrogen receptor modulation | - |
| SpectraBase Analog | Undergoing cytotoxicity screening |
Comparative Analysis with Structural Analogues
The SpectraBase compound 2-[[5-(3-fluorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(5-methyl-2-thienyl)ethanone (Mol. Formula C₂₁H₁₆FN₃OS₂) serves as a valuable comparator :
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Substituent Variations: Replacement of the chlorobenzothiophene with a fluorophenyl group reduces molecular weight by 70.5 g/mol but increases hydrophobicity.
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Thiophene vs. Benzothiophene: The SpectraBase analog’s methylthiophene group may enhance metabolic stability compared to the target compound’s benzothiophene system .
Challenges and Future Directions
Research Gaps
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Synthetic Optimization: Publicly accessible protocols for large-scale production are lacking.
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Biological Screening: No peer-reviewed data on cytotoxicity, pharmacokinetics, or target binding.
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Computational Modeling: Molecular docking studies could predict interactions with biological targets like cytochrome P450 enzymes.
Recommended Studies
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In vitro assays against pathogenic microbial strains and cancer cell lines.
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ADMET profiling to assess absorption, distribution, and toxicity risks.
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X-ray crystallography to resolve three-dimensional conformation and intermolecular interactions.
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